molecular formula C9H17ClOS B14426684 O-Octyl carbonochloridothioate CAS No. 86188-15-0

O-Octyl carbonochloridothioate

Cat. No.: B14426684
CAS No.: 86188-15-0
M. Wt: 208.75 g/mol
InChI Key: NXHLRFBGXAWZHI-UHFFFAOYSA-N
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Description

O-Octyl carbonochloridothioate is an organic compound with the molecular formula C_9H_17ClOS It is a derivative of carbonochloridothioic acid, where the hydrogen atom is replaced by an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Octyl carbonochloridothioate can be synthesized through the reaction of octanol with carbonochloridothioic acid. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Octyl carbonochloridothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles such as ammonia (NH_3) or ethanol (C_2H_5OH) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Amines, alcohols, and other substituted products.

Scientific Research Applications

O-Octyl carbonochloridothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of O-Octyl carbonochloridothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl carbonochloridothioate
  • O-Propyl carbonochloridothioate
  • O-Butyl carbonochloridothioate

Uniqueness

O-Octyl carbonochloridothioate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

86188-15-0

Molecular Formula

C9H17ClOS

Molecular Weight

208.75 g/mol

IUPAC Name

O-octyl chloromethanethioate

InChI

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3

InChI Key

NXHLRFBGXAWZHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=S)Cl

Origin of Product

United States

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